CID 81483633
Description
CID 81483633 is a chemical compound cataloged in PubChem, a critical database for chemical information managed by the National Institutes of Health (NIH). The chromatogram and mass spectrum in Figure 1 () indicate its presence in a complex mixture, with distinct retention times and fragmentation patterns that aid in identification.
Properties
IUPAC Name |
1-(3,9-diazabicyclo[4.2.1]nonan-3-yl)-3-methoxypropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-15-7-5-11(14)13-6-4-9-2-3-10(8-13)12-9/h9-10,12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNLLHHDXXLERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC2CCC(C1)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 81483633 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of multi-branched chain high carbonic acid as a precursor . The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
CID 81483633 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions occur when one functional group in the compound is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
CID 81483633 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 81483633 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be inferred from broader chemical analysis methodologies and related compounds:
Structural Analogues
- Oscillatoxin Derivatives: lists oscillatoxin derivatives (e.g., CID 101283546, CID 185389) with methyl or hydroxyl modifications. Oscillatoxins are marine-derived polyketides with cytotoxic properties; CID 81483633 may share similar fragmentation pathways in mass spectrometry .
- Volatile Organic Compounds (VOCs) : Based on , this compound is analyzed alongside other VOCs in a GC-MS workflow. Compounds like limonene or pinene (common in essential oils) could serve as functional analogues, though structural differences would necessitate distinct retention times and spectral signatures.
Analytical and Pharmacological Profiles
- Chromatographic Behavior: this compound’s elution profile in GC-MS () suggests a mid-polarity compound, comparable to sesquiterpenes or medium-chain fatty acids. This contrasts with highly polar compounds like glycosides (e.g., ginsenosides in ), which require LC-MS for analysis .
- Collision-Induced Dissociation (CID) Patterns: highlights the use of CID in structural elucidation of ginsenosides.
Critical Analysis of Evidence Limitations
- Lack of Direct Structural Data : The absence of molecular formula, stereochemistry, or NMR data for this compound hinders precise comparisons.
- Methodological Heterogeneity : Comparisons rely on indirect methodologies (e.g., GC-MS vs. LC-MS), complicating cross-platform analyses .
- Insufficient Pharmacological Data: No toxicity, bioavailability, or mechanistic studies are cited, limiting translational insights.
Recommendations for Future Research
- Structural Elucidation : Employ NMR and X-ray crystallography to resolve this compound’s atomic arrangement.
- High-Throughput Screening : Test against cancer cell lines or microbial panels to identify bioactivity.
- Database Expansion : Submit spectral and synthetic data to PubChem or ChEMBL to enhance accessibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
